molecular formula C16H16N6O2S B2891131 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 880801-74-1

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2891131
CAS No.: 880801-74-1
M. Wt: 356.4
InChI Key: QUJGBRCWHNCRMS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to its eventual death .

Mode of Action

The compound interacts with its target through a process known as molecular docking . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, lanosterol. This inhibits the enzyme’s function and disrupts the biosynthesis of ergosterol .

Biochemical Pathways

The compound primarily affects the ergosterol biosynthesis pathway in fungi . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting lanosterol 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the cell membrane. This disrupts the cell membrane’s function and structure, leading to cell death .

Pharmacokinetics

The compound’s efficacy against candida albicans suggests that it has sufficient bioavailability to reach its target in vivo

Result of Action

The compound’s action results in the death of fungal cells, particularly those of the Candida albicans and Rhodotorula mucilaginosa species . Many of the synthesized compounds show greater efficacy than fluconazole, a commonly used antifungal drug .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions can lead to the deamination of the compound, altering its structure and potentially its function

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-24-13-7-3-2-6-12(13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-4-8-18-9-11/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGBRCWHNCRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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